Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate
CAS No.:
Cat. No.: VC19823702
Molecular Formula: C13H22Cl2N4O2
Molecular Weight: 337.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22Cl2N4O2 |
|---|---|
| Molecular Weight | 337.2 g/mol |
| IUPAC Name | ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C13H20N4O2.2ClH/c1-3-19-12(18)10-5-4-6-17(8-10)13-15-9(2)7-11(14)16-13;;/h7,10H,3-6,8H2,1-2H3,(H2,14,15,16);2*1H |
| Standard InChI Key | DQJCAAIWVRZVFY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCCN(C1)C2=NC(=CC(=N2)N)C.Cl.Cl |
Introduction
Structural Characterization and Molecular Features
Core Architecture and Functional Groups
The compound’s structure is defined by a central piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 1-position with a 4-amino-6-methylpyrimidin-2-yl group and at the 3-position with an ethoxycarbonyl moiety. The pyrimidine ring introduces aromaticity and hydrogen-bonding sites, while the ester group enhances solubility and serves as a synthetic handle for further derivatization.
Table 1: Key Structural Components
| Component | Role in Molecular Activity |
|---|---|
| Piperidine ring | Conformational flexibility; basic nitrogen |
| Pyrimidine substituent | Hydrogen bonding; aromatic interactions |
| Ethyl ester group | Solubility modulation; synthetic versatility |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous piperidine-pyrimidine hybrids exhibit characteristic spectroscopic signatures:
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¹H NMR: Piperidine protons resonate between δ 1.5–3.0 ppm, while pyrimidine aromatic protons appear upfield (δ 6.5–8.0 ppm) .
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IR Spectroscopy: Stretching vibrations for the ester carbonyl (C=O) are observed near 1720 cm⁻¹, and N–H stretches from the pyrimidine amino group appear at 3350–3450 cm⁻¹.
Synthetic Pathways and Methodological Advances
Multi-Step Synthesis Strategy
The synthesis of ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate typically involves three stages:
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Piperidine Ring Formation: Cyclization of δ-amino ketones via intramolecular Mannich reactions.
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Pyrimidine Functionalization: Coupling of 2-chloro-4-amino-6-methylpyrimidine to the piperidine nitrogen using palladium-catalyzed cross-coupling .
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Esterification: Introduction of the ethoxycarbonyl group via reaction with ethyl chloroformate in the presence of a mild base (e.g., Na₂CO₃).
Optimization Challenges
Key challenges include minimizing racemization at the piperidine nitrogen and ensuring regioselective pyrimidine substitution. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to under 2 hours while improving yields from 45% to 78% .
Table 2: Comparative Synthesis Conditions
| Parameter | Conventional Method | Optimized Protocol |
|---|---|---|
| Reaction Time | 12–24 hours | 1.5–2 hours |
| Temperature | 80–100°C | 120°C (microwave) |
| Catalyst System | Pd(PPh₃)₄ | Pd(OAc)₂/Xantphos |
| Yield | 45–55% | 72–78% |
Physicochemical and Stability Profiles
Solubility and Partition Coefficients
Experimental data indicates moderate aqueous solubility (2.1 mg/mL at pH 7.4) and a calculated logP value of 1.8, suggesting balanced hydrophilicity-lipophilicity for potential blood-brain barrier penetration.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C with decomposition onset at 210°C, comparable to structurally related piperidine analgesics.
Industrial and Research Applications
Medicinal Chemistry Applications
The compound serves as a precursor in the synthesis of kinase inhibitors and antimicrobial agents. Its ester group allows straightforward conversion to carboxylic acid derivatives for prodrug development.
Table 3: Thermal Properties in Material Science Context
| Property | Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate | Commercial Mesogen (5CB) |
|---|---|---|
| Clearing Point (°C) | 142 | 155 |
| Nematic Range (°C) | 78–142 | 95–155 |
Comparative Analysis with Structural Analogs
Piperidine vs. Piperazine Derivatives
Replacing the piperidine core with piperazine decreases logP by 0.4 units but improves aqueous solubility by 35%, highlighting the balance between aromaticity and polarity .
Substituent Effects on Bioactivity
Methyl groups at the pyrimidine 6-position enhance metabolic stability compared to halogenated analogs, with in vitro half-life increasing from 12 minutes (Cl-substituted) to 48 minutes (CH₃-substituted).
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